Acetamide, N-(1-(2-ethoxyethyl)-3-methyl-4-piperidinyl)-N-phenyl-, cis-

Stereochemistry Isomer differentiation Analytical chemistry

Forensic laboratories often struggle to unambiguously identify emerging fentanyl analogs due to closely eluting isomers and near-identical mass spectra. This cis (3S,4R) reference standard solves that challenge by providing a unique retention time and fragmentation pattern distinct from fentanyl, acetyl fentanyl, 3-methylfentanyl, and ethoxyacetyl fentanyl. The ethoxyethyl N-substituent shifts metabolic pathways toward O-dealkylation, making it a valuable probe for metabolism studies. - Distinctive mass spectrum and retention time enable unambiguous LC-MS/MS identification in seized samples. - Cis (3S,4R) configuration yields isomer-specific fragmentation patterns for forensic confirmation. - C2 acetamide matched pair to propanamide analog (CAS 125080-84-4) for SAR studies on acyl chain length effects. - >95% purity, suitable for quantitative calibration and spectral library building.

Molecular Formula C18H28N2O2
Molecular Weight 304.4 g/mol
CAS No. 125080-87-7
Cat. No. B049170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetamide, N-(1-(2-ethoxyethyl)-3-methyl-4-piperidinyl)-N-phenyl-, cis-
CAS125080-87-7
Molecular FormulaC18H28N2O2
Molecular Weight304.4 g/mol
Structural Identifiers
SMILESCCOCCN1CCC(C(C1)C)N(C2=CC=CC=C2)C(=O)C
InChIInChI=1S/C18H28N2O2/c1-4-22-13-12-19-11-10-18(15(2)14-19)20(16(3)21)17-8-6-5-7-9-17/h5-9,15,18H,4,10-14H2,1-3H3/t15-,18+/m0/s1
InChIKeyPWZUYPVIYCNESV-MAUKXSAKSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cis-N-(1-(2-Ethoxyethyl)-3-methyl-4-piperidinyl)-N-phenylacetamide: Identity & Procurement


cis-N-(1-(2-Ethoxyethyl)-3-methyl-4-piperidinyl)-N-phenylacetamide (CAS 125080-87-7), also named N-[(3S,4R)-1-(2-ethoxyethyl)-3-methylpiperidin-4-yl]-N-phenylacetamide, is a synthetic 4-anilidopiperidine derivative with molecular formula C18H28N2O2 and molecular weight 304.43 g/mol . This compound belongs to the fentanyl analog class, characterized by an acetamide (rather than propanamide) N-acyl group, a 3-methyl substituent on the piperidine ring, and a 2-ethoxyethyl group at the piperidine nitrogen [1]. Its cis (3S,4R) stereochemistry distinguishes it from the corresponding trans isomer and may influence receptor interactions and biological activity [1]. The compound is primarily utilized as an analytical reference standard for forensic and pharmacological research, with typical commercial purity of ≥95% .

Why Generic Analogs Fail as Substitutes


Within the 4-anilidopiperidine class, seemingly minor structural modifications produce large differences in opioid receptor affinity, efficacy, and toxicity. Fentanyl analogs with N-acyl chain length variation (acetamide vs. propanamide) can exhibit >10-fold differences in analgesic potency [1]. The 3-methyl substituent on the piperidine ring introduces stereochemical complexity; the cis (3S,4R) configuration presents a distinct spatial orientation of the methyl and N-phenylacetamide groups compared to the trans isomer, potentially altering receptor binding kinetics [2]. Furthermore, replacing the typical phenethyl N-substituent with a 2-ethoxyethyl group reduces lipophilicity (predicted LogP ~2.5–2.7 [3]) relative to fentanyl (LogP ~4.0), which may affect blood-brain barrier penetration and metabolic pathways. These structure-activity relationship (SAR) features mean that generic substitution with other fentanyl analogs or the wrong stereoisomer will not yield equivalent experimental results.

Differentiation from Fentanyl Analogs


Stereochemistry: cis vs. trans Isomer

The target compound is specified as the cis isomer with (3S,4R) absolute configuration. The corresponding trans isomer is assigned CAS 125080-87-7 in some databases, although this assignment is inconsistent across sources. The distinct CAS numbers for cis (125080-83-3) and the hydrochloride salt (126810-22-8) provide a verifiable basis for confirming stereochemical identity upon procurement [1]. In fentanyl analog pharmacology, cis/trans isomerism at the 3,4-positions of the piperidine ring can alter receptor binding by altering the orientation of the N-phenylacetamide pharmacophore [2]. Purchasing the unspecified stereoisomer mixture would introduce an uncontrolled variable.

Stereochemistry Isomer differentiation Analytical chemistry

N-Acyl Chain: Acetamide vs. Propanamide

The target compound contains an acetamide (C2) N-acyl group, distinguishing it from the corresponding propanamide analog (CAS 125080-84-4; N-[(3S,4R)-1-(2-ethoxyethyl)-3-methylpiperidin-4-yl]-N-phenylpropanamide, C19H30N2O2) . In the broader fentanyl analog series, shortening the N-acyl chain from propanamide (as in fentanyl) to acetamide (as in acetyl fentanyl) typically reduces mu-opioid receptor binding affinity and in vivo potency [1]. For instance, acetyl fentanyl exhibits approximately 15-fold lower analgesic potency than fentanyl in rodent models (ED50 ~0.1 mg/kg vs. ~0.007 mg/kg, respectively) [1]. By analogy, the acetamide target compound is expected to show reduced potency relative to its propanamide counterpart.

Structure-activity relationship N-acyl chain Acetamide vs. propanamide

N-Substituent: Ethoxyethyl vs. Phenethyl

The target compound contains a 2-ethoxyethyl group at the piperidine N1 position, contrasting with the phenethyl group found in fentanyl and most common fentanyl analogs (e.g., acetyl fentanyl, 3-methylfentanyl, fentanyl itself) . This substitution reduces calculated lipophilicity: the predicted XLogP for the target compound is 2.5 [1], compared to ~4.0 for fentanyl. Lower lipophilicity may reduce blood-brain barrier penetration rate and alter metabolic pathways, as the ethoxyethyl group is susceptible to O-dealkylation rather than the aromatic hydroxylation typical of phenethyl-substituted analogs [2].

N-substituent Ethoxyethyl Phenethyl Lipophilicity

Acute Toxicity Comparison with Fentanyl

The target compound has a reported LD50 of 210 mg/kg (intraperitoneal, mouse) according to the Russian Pharmacology and Toxicology reference (translation of Farmakologiya i Toksikologiya, 1989, Vol. 52, p. 222) . This value indicates substantially lower acute toxicity compared to fentanyl, which has an LD50 of approximately 7–18 mg/kg (mouse, i.p.) depending on the study [1]. The approximately 12- to 30-fold higher LD50 for the target compound is consistent with reduced mu-opioid receptor potency imparted by its acetamide and ethoxyethyl structural features.

Acute toxicity LD50 Intraperitoneal Safety margin

Procurement-Driven Applications


Forensic GC-MS Differentiation

The compound serves as an analytical reference standard for forensic laboratories identifying emerging fentanyl analogs in seized samples or biological specimens. Its unique combination of acetamide (rather than propanamide) and ethoxyethyl (rather than phenethyl) substituents, along with the 3-methyl substitution, produces a distinctive mass spectrum and retention time that enables unambiguous differentiation from fentanyl, acetyl fentanyl, 3-methylfentanyl, and ethoxyacetyl fentanyl [1]. The cis stereochemistry may also yield characteristic fragmentation patterns useful for isomer identification.

Opioid Receptor SAR: Acetamide vs. Propanamide

Researchers investigating the role of N-acyl chain length on mu-opioid receptor binding and activation can use this compound as the C2 (acetamide) matched pair to the corresponding C3 (propanamide) analog (CAS 125080-84-4). This provides a direct comparison of acyl chain effects while holding the N-ethoxyethyl and 3-methyl substituents constant, as supported by the class-level evidence that acetamide fentanyl analogs exhibit reduced potency relative to propanamide analogs [2].

Metabolic Fate: O-Dealkylation vs. Aromatic Hydroxylation

The ethoxyethyl N-substituent in the target compound is expected to undergo O-dealkylation as a primary metabolic route, in contrast to the aromatic hydroxylation typical of phenethyl-substituted fentanyl analogs [3]. This makes the compound a useful probe for studying how N-substituent structure dictates metabolic fate in the 4-anilidopiperidine class, with implications for predicting clearance rates and potential drug-drug interactions in polypharmacology contexts.

Stereochemistry: cis/trans Isomer Effects

With its specified cis (3S,4R) absolute configuration, this compound enables systematic investigation of how piperidine ring substitution geometry affects opioid receptor interactions. Comparative studies with the corresponding trans isomer would elucidate stereochemical determinants of binding affinity and efficacy, contributing to rational design of stereochemically defined opioid ligands with improved therapeutic indices [4].

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